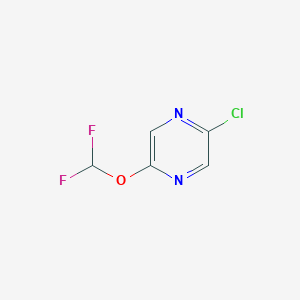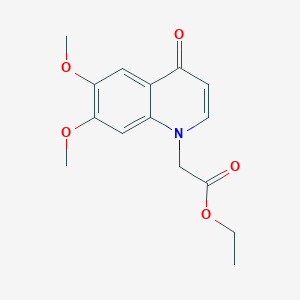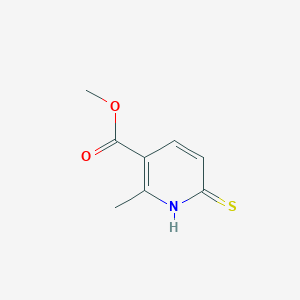
Methyl6-mercapto-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl6-mercapto-2-methylnicotinate is a chemical compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid and contains a mercapto group (-SH) and a methyl group (-CH3) attached to the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl6-mercapto-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the mixture being heated to around 70-80°C for several hours. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 6-methylnicotinic acid and methanol are fed into a reactor containing a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated and purified using techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl6-mercapto-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl6-mercapto-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl6-mercapto-2-methylnicotinate involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with cellular receptors and signaling pathways, influencing cellular processes such as inflammation and oxidative stress.
Comparación Con Compuestos Similares
Methyl6-mercapto-2-methylnicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the mercapto group, making it less reactive in certain chemical reactions.
6-Methylnicotinic acid: Lacks the ester group, making it less lipophilic and less likely to penetrate cell membranes.
2-Mercaptonicotinic acid: Contains a mercapto group but lacks the methyl group, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
methyl 2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-5-6(8(10)11-2)3-4-7(12)9-5/h3-4H,1-2H3,(H,9,12) |
Clave InChI |
UKRQXBQQIDABPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=S)N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
![4-Methoxybenzo[d]isoxazole](/img/structure/B15058450.png)
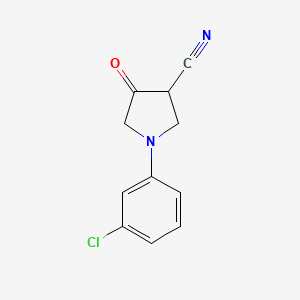
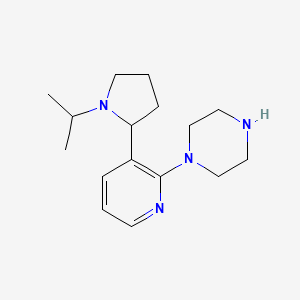
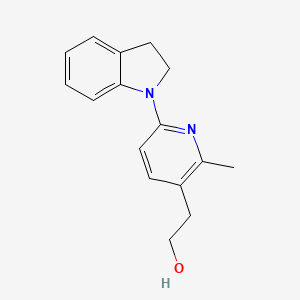
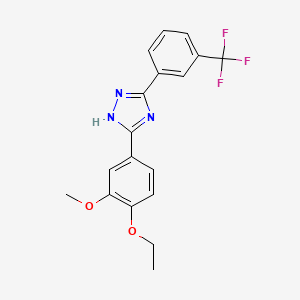


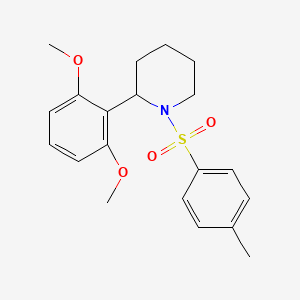
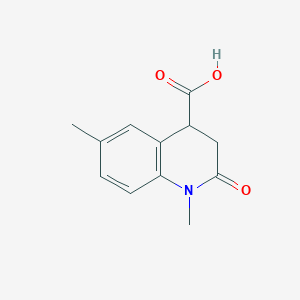
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
